molecular formula C25H32N6O2 B6529224 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1020453-57-9

2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one

カタログ番号: B6529224
CAS番号: 1020453-57-9
分子量: 448.6 g/mol
InChIキー: AFBKIISCZQKKOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid heterocyclic architecture. Its core consists of:

  • A pyrazole ring substituted at position 3 with a tert-butyl group and at position 1 with a 4,6-dimethylpyrimidin-2-yl moiety.
  • An ether linkage (oxy group) connecting the pyrazole to an ethanone backbone.
  • A 4-phenylpiperazine group attached to the ethanone carbonyl.

The tert-butyl and dimethylpyrimidine groups may enhance metabolic stability and binding affinity through steric and hydrophobic interactions .

特性

IUPAC Name

2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-18-15-19(2)27-24(26-18)31-23(16-21(28-31)25(3,4)5)33-17-22(32)30-13-11-29(12-14-30)20-9-7-6-8-10-20/h6-10,15-16H,11-14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBKIISCZQKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C(C)(C)C)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs from Patent Literature

A European patent application () discloses compounds with structural similarities, particularly in their piperazine and heterocyclic components:

Compound ID (from ) Core Structure Piperazine Substitution Key Substituents
Target Compound Pyrazole-oxy-ethanone 4-Phenylpiperazin-1-yl tert-Butyl, 4,6-dimethylpyrimidine
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-... Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl (unsubstituted) 1,3-Benzodioxol-5-yl
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-... Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazin-1-yl 1,3-Benzodioxol-5-yl
2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-... Pyrido[1,2-a]pyrimidin-4-one (3R)-3-Methylpiperazin-1-yl 1,3-Benzodioxol-5-yl

Comparative Analysis

Core Heterocycles
  • The target compound utilizes a pyrazole-pyrimidine scaffold, whereas analogs in employ a pyrido-pyrimidinone core. The pyrazole’s conformational rigidity may favor selective receptor interactions, while the pyrido-pyrimidinone’s fused ring system could enhance planarity and π-π stacking .
Piperazine Modifications
  • In contrast, the patent analogs feature smaller substituents (e.g., methyl or hydrogen), which may reduce steric hindrance and alter pharmacokinetic profiles .
Substituent Effects
  • The tert-butyl group on the pyrazole likely increases metabolic stability by shielding labile sites from oxidative enzymes.
  • The 1,3-benzodioxol-5-yl group in patent analogs may enhance electron-rich interactions (e.g., with receptors requiring polar or aromatic contacts) but could also increase polarity and reduce blood-brain barrier penetration compared to the target’s phenylpiperazine .

Implications of Structural Differences

Pharmacological Activity

  • Piperazine-containing compounds often target CNS receptors (e.g., antipsychotics or antidepressants). The phenylpiperazine moiety in the target may confer affinity for serotonin (5-HT) or dopamine receptors.
  • Pyrido-pyrimidinones in are typically associated with kinase inhibition or antimicrobial activity, highlighting how core heterocycles dictate target selectivity .

Physicochemical Properties

  • Conversely, the pyrido-pyrimidinone core in analogs may increase water solubility due to its fused aromatic system and ketone group .

Methodological Considerations

The structural determination of such complex molecules often relies on X-ray crystallography refined via programs like SHELXL (). For example:

  • SHELXL’s robust handling of disordered substituents (e.g., tert-butyl groups) ensures accurate modeling of steric effects.
  • The program’s ability to refine twinned or high-resolution data is critical for resolving intricate heterocyclic systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。